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molecular formula C20H26O2Si B1393596 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol CAS No. 441784-82-3

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

Cat. No. B1393596
M. Wt: 326.5 g/mol
InChI Key: FYCFHPVTNLZNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157448B2

Procedure details

According to the description in a reference (see: Syn. Lett. 07, 1053–1054, 1999), the title compound was prepared as follows. 12 g (35 mmole) of ethyl 2-{[t-butyl(diphenyl)silyl]oxy}acetate was dissolved in 200 ml of tetrahydrofuran (THF) and 2.2 ml of titaniumtetraisopropoxide was added thereto. To the mixture was slowly added 29.2 ml of ethylmagnesiumbromide (3.0M in THF), and the reaction solution was stirred for 12 hours at room temperature. 20 ml of saturated ammonium chloride was added to stop the reaction. About 150 ml of tetrahydrofuran (THF) used as a solvent was removed by distillation under reduced pressure, and the reaction mixture was extracted twice with 200 ml of ethyl acetate. The ethyl acetate extract was distilled under reduced pressure to give 11.4 g (Yield 100%) of the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
catalyst
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[Si:1]([O:18][CH2:19][C:20]([O:22]CC)=O)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:25]([Mg]Br)[CH3:26].[Cl-].[NH4+]>O1CCCC1.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[Si:1]([O:18][CH2:19][C:20]1([OH:22])[CH2:26][CH2:25]1)([C:14]([CH3:15])([CH3:17])[CH3:16])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.2 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
2.2 mL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the title compound was prepared
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with 200 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC1(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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